7-nitrobenzo[a]anthracen-11-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitrobenzo[a]anthracen-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-7-3-6-13-16(17)10-15-12-5-2-1-4-11(12)8-9-14(15)18(13)19(21)22/h1-10,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLHWGBQRWXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=CC=C4)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152310 | |
| Record name | Benz(a)anthracen-11-ol, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119087-35-3 | |
| Record name | Benz(a)anthracen-11-ol, 7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119087353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracen-11-ol, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Formation Pathways
Laboratory Synthesis Methodologies for 7-Nitrobenzo[a]anthracen-11-ol and Analogues
The laboratory synthesis of this compound is not a trivial endeavor and typically involves a multi-step process. The key transformations are the introduction of a nitro group and a hydroxyl group onto the benzo[a]anthracene skeleton.
The synthesis of this compound would logically proceed through the nitration of a suitable benzo[a]anthracene precursor, followed by selective hydroxylation, or vice-versa.
Directed Nitration: The introduction of a nitro group at the 7-position of the benzo[a]anthracene ring is a critical step. The nitration of benzo[a]anthracene itself can lead to a mixture of isomers. However, specific reaction conditions can favor the formation of the 7-nitro isomer. The use of nitrating agents like nitric acid in acetic anhydride (B1165640) or sodium nitrate (B79036) in a mixture of trifluoroacetic acid and acetic anhydride are common methods for the nitration of polycyclic aromatic hydrocarbons (PAHs). nih.gov For instance, the nitration of 12-methylbenz[a]anthracene with sodium nitrate in trifluoroacetic acid/acetic anhydride yields 12-methyl-7-nitrobenz[a]anthracene. nih.gov A similar approach with benzo[a]anthracene would be expected to produce 7-nitrobenz[a]anthracene, which can then be further functionalized.
Selective Hydroxylation: Following nitration, the introduction of a hydroxyl group at the 11-position is required. The direct hydroxylation of a nitroaromatic compound can be challenging due to the deactivating nature of the nitro group. However, photochemical methods have shown promise for the selective hydroxylation of electron-rich aromatic substrates. rsc.orgrsc.org While not specifically documented for 7-nitrobenzo[a]anthracene, photoexcited nitrobenzene (B124822) derivatives have been shown to efficiently hydroxylate other aromatic compounds at the benzylic position. rsc.orgrsc.org Another approach could involve the use of coordination polymers as catalysts for the ipso-hydroxylation of arylboronic acids, which could be a potential route if a suitable boronic acid precursor of 7-nitrobenzo[a]anthracene can be prepared. nih.gov
An alternative strategy would involve the hydroxylation of benzo[a]anthracene first to obtain benzo[a]anthracen-11-ol, followed by selective nitration. However, the hydroxyl group is an activating, ortho-, para-director, which might not favor nitration at the desired 7-position.
The synthesis of advanced precursors can facilitate a more controlled and higher-yielding synthesis.
Precursor Synthesis: The synthesis of specific isomers of nitro- and hydroxy-PAHs often relies on the preparation of partially hydrogenated precursors, which are then aromatized in the final steps. For example, the synthesis of nitrobenzo[a]pyrene isomers has been achieved by the nitration of tetrahydrobenzo[a]pyrene followed by dehydrogenation. mdpi.com A similar strategy could be envisioned for this compound, where a tetrahydrobenzo[a]anthracenol precursor is nitrated and then aromatized.
Derivatization Techniques: For analytical and characterization purposes, derivatization of hydroxylated PAHs is a common practice. A 10-minute derivatization procedure has been developed to convert hydroxy-benz[a]anthracene isomers into their corresponding methoxy (B1213986) compounds, which are more amenable to certain analytical techniques like laser-excited Shpol'skii spectrometry. nih.govacs.org This technique could be applied to this compound for its detection and quantification in complex mixtures.
Environmental and Anthropogenic Formation Mechanisms
This compound is not typically a primary emission from anthropogenic sources. Instead, it is more likely formed as a secondary pollutant through atmospheric reactions of its parent PAH, benzo[a]anthracene.
While nitro-PAHs can be formed during incomplete combustion, the formation of hydroxylated nitro-PAHs is less direct. Benzo[a]anthracene is a known product of incomplete combustion of organic materials such as fossil fuels and tobacco. acs.org Although not a direct product, the high temperatures and reactive species present in combustion processes could potentially lead to the formation of a variety of oxidized and nitrated derivatives.
The most probable pathway for the formation of this compound in the environment is through the atmospheric transformation of benzo[a]anthracene. PAHs can react with hydroxyl (•OH) and nitrate (•NO3) radicals in the atmosphere to form a diverse range of derivatives, including hydroxylated PAHs (OH-PAHs) and nitrated PAHs (NPAHs). allenpress.com
The atmospheric lifetime of PAHs is governed by their reactions with these oxidants. copernicus.org The reaction of benzo[a]anthracene with •OH radicals can lead to the formation of various hydroxybenzo[a]anthracene isomers. Subsequent or simultaneous reaction with reactive nitrogen species, such as nitrogen dioxide (NO2), can then lead to nitration. The photochemical degradation of nitro-PAHs can also be a source of hydroxylated derivatives, although this often leads to the formation of quinones. nih.gov
The formation of this compound can be considered a secondary process occurring in abiotic systems, such as the atmosphere or contaminated soils and sediments. The parent hydrocarbon, benzo[a]anthracene, released from various sources, undergoes a series of reactions to form this more complex and potentially more toxic derivative. The presence of both oxidizing agents (like ozone and hydroxyl radicals) and nitrating agents (like nitrogen oxides) in the environment creates the necessary conditions for the sequential or concerted hydroxylation and nitration of the parent PAH.
Data Tables
Table 1: Synthetic Methodologies for Related Compounds
| Reaction Type | Precursor | Reagents and Conditions | Product(s) | Reference |
| Nitration | 12-Methylbenz[a]anthracene | Sodium nitrate, trifluoroacetic acid/acetic anhydride | 12-Methyl-7-nitrobenz[a]anthracene | nih.gov |
| Nitration | Benzanthrone | Nitric acid/acetic acid | 2-Nitrobenzanthrone (major), other isomers | allenpress.com |
| Hydroxylation | Electron-rich aromatics | Photoexcited nitrobenzene derivatives | Benzylic alcohols | rsc.orgrsc.org |
| Derivatization | Hydroxy-benz[a]anthracene | Permethylation | Methoxy-benz[a]anthracene | nih.govacs.org |
| Precursor Synthesis | Tetrahydrobenzo[a]pyrene | Nitrating agent, then dehydrogenation | Nitrobenzo[a]pyrene | mdpi.com |
Chemical Reactivity and Abiotic Transformation Mechanisms
Photochemical Transformations
Photochemical reactions are a primary degradation pathway for PAHs and their derivatives in the environment, driven by the absorption of solar radiation. nih.gov The presence of both a nitro and a hydroxyl group on the aromatic structure of 7-nitrobenzo[a]anthracen-11-ol is expected to make it susceptible to various light-induced reactions.
The photochemistry of nitro-PAHs is complex and dependent on the orientation of the nitro group relative to the aromatic ring. nih.gov For compounds like 7-nitrobenzo[a]anthracene, where the nitro group is perpendicular to the aromatic moiety, photolysis can proceed through a nitro-to-nitrite rearrangement. nih.govresearchgate.net This process involves the formation of a nitrite (B80452) intermediate, which can then decompose to generate a phenoxy radical and a nitrogen monoxide radical. nih.gov The subsequent reactions of these intermediates determine the final products.
For the parent compound, 7-nitrobenzo[a]anthracene, photolysis has been shown to yield the corresponding 7,12-benzo[a]anthraquinone. nih.govresearchgate.net This suggests that the primary photochemical reaction involves oxidation of the anthracene (B1667546) core. The introduction of a hydroxyl group at the 11-position, as in this compound, is likely to alter this pathway. The hydroxyl group is an electron-donating group, which can activate the aromatic ring towards electrophilic attack and influence the stability of intermediates.
Studies on other hydroxylated PAHs (OH-PAHs) have shown that they can undergo photoinduced hydroxylation, leading to the formation of multiple hydroxylated intermediates. researchgate.net Therefore, it is plausible that the photolysis of this compound could lead to the formation of dihydroxy-nitro-benzo[a]anthracene derivatives.
Furthermore, research on nitrophenols, which share functional similarities with this compound, indicates that their photochemical transformation can be initiated by direct photolysis or by reaction with photochemically generated reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). pnas.orgunito.it The photolysis of nitrophenols can lead to the formation of various products, including quinones. pnas.org
A proposed light-induced reaction pathway for this compound could involve initial excitation to a singlet state, followed by intersystem crossing to a triplet state. This excited state could then undergo the nitro-to-nitrite rearrangement. The presence of the hydroxyl group at the 11-position might facilitate or compete with this process, potentially leading to a different set of intermediates compared to the non-hydroxylated parent compound.
Table 1: Plausible Photochemical Transformation Intermediates of this compound
| Intermediate Type | Proposed Structure/Description | Rationale |
| Phenoxy Radical | Radical centered on the oxygen of the hydroxyl group at C11. | Initial photo-oxidation step. |
| Nitrite Intermediate | Rearrangement of the nitro group at C7 to a nitrite group. | Common pathway for perpendicular nitro-PAHs. nih.gov |
| Dihydroxy-nitro-PAH | Addition of a second hydroxyl group to the aromatic system. | Observed in the photolysis of other OH-PAHs. researchgate.net |
| Quinone Derivatives | Oxidation of the benzo[a]anthracene core to form quinone structures. | Common photoproduct of 7-nitrobenzo[a]anthracene. nih.govresearchgate.net |
The molecular structure of this compound, with its specific substitution pattern, is a key determinant of its photoreactivity. The position of the nitro group at C7 forces it into a perpendicular orientation relative to the aromatic rings due to steric hindrance, which is known to accelerate photoreactions via the nitro-to-nitrite rearrangement mechanism. nih.gov The hydroxyl group at C11, being an electron-donating group, can influence the electron density distribution in the aromatic system, thereby affecting the sites of photochemical reactions.
The nature of the solvent can also significantly impact photoreactivity. Studies on other nitro-PAHs have demonstrated that the rate of photodegradation is solvent-dependent. researchgate.net For instance, chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) have been shown to promote faster degradation compared to acetonitrile (B52724) or mixtures with water. researchgate.net The polarity and hydrogen-bonding capabilities of the solvent can affect the stability of the excited states and intermediates, thus influencing the reaction kinetics and product distribution. For this compound, protic solvents might interact with the hydroxyl group, potentially altering its photoreactivity compared to aprotic solvents.
Specific kinetic data for the photolytic degradation of this compound are not available in the reviewed literature. However, studies on similar compounds provide insights into what might be expected. The photodegradation of many nitro-PAHs follows pseudo-first-order kinetics. researchgate.net The photolysis quantum yield, a measure of the efficiency of a photochemical reaction, has been determined for some nitrophenols and OH-PAHs. For example, the quantum yield for anionic 2-nitro-4-chlorophenol is in the order of 10⁻⁵, while for some OH-PAHs in ice, it can range from 10⁻³ to 10⁻². researchgate.netunito.it These values suggest that the photolytic lifetime of such compounds can be relatively short under environmentally relevant conditions. Given the structural features of this compound, it is anticipated to undergo relatively rapid photolysis in sunlit environments.
Atmospheric and Aqueous Phase Chemical Reactions
In addition to photochemical transformations, this compound can undergo chemical reactions in the atmosphere and in aqueous environments, primarily with reactive radical species.
In the gas phase, the reaction with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (•NO₃) at night are significant degradation pathways for PAHs and their derivatives. epa.govaaqr.org These reactions typically involve the electrophilic addition of the radical to the aromatic ring. acs.org For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group will direct the addition of these radicals to specific positions on the aromatic rings.
The reaction with •OH is generally fast for PAHs, leading to the formation of hydroxylated products. researchgate.net In the case of this compound, further hydroxylation could occur. The reaction with •NO₃ is also a potential transformation pathway, leading to the formation of nitro- and hydroxy-nitro-PAH derivatives. acs.org The rates of these reactions are crucial for determining the atmospheric lifetime of the compound. While specific rate constants for this compound are not documented, those for other PAHs are in the range of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for •OH reactions. researchgate.net
In the aqueous phase, such as in atmospheric aerosols or water bodies, reactions with •OH and •NO₃ also occur. nih.govresearchgate.net The photolysis of nitrate and nitrite ions in water is a source of these radicals, which can then react with dissolved organic compounds like this compound. nih.govbohrium.com
Table 2: Potential Products from Reactions with Atmospheric Radicals
| Radical | Potential Product Type | Rationale |
| •OH | Dihydroxy-nitro-benzo[a]anthracene | Addition of •OH to the aromatic ring. |
| •OH | Ring-opened products | Further oxidation following initial radical attack. |
| •NO₃ | Dinitro-hydroxy-benzo[a]anthracene | Addition of •NO₃ to the aromatic ring. |
| •NO₃ | Nitro-quinone derivatives | Oxidation following radical addition. |
Hydrolysis is generally not considered a major degradation pathway for PAHs and their simple nitro and hydroxy derivatives under typical environmental pH and temperature conditions. nih.gov The carbon-oxygen bond of the phenolic hydroxyl group and the carbon-nitrogen bond of the nitro group attached to the aromatic ring are generally stable towards hydrolysis. Therefore, this compound is expected to be hydrolytically stable.
However, in aqueous environments, indirect photochemical reactions can play a significant role. As mentioned earlier, the presence of photosensitizers like nitrate and nitrite can lead to the formation of reactive species that degrade the compound. bohrium.comrsc.org Furthermore, the pH of the aqueous environment can influence the speciation of the hydroxyl group (phenate formation at higher pH), which in turn can affect its reactivity towards other chemical species and its photochemical properties. nih.gov
Oxidative Transformation Pathways (Non-Biological)
The non-biological oxidative transformation of nitro-PAHs, including this compound, is predominantly driven by photochemical reactions. nih.gov The presence of both a nitro (-NO2) and a hydroxyl (-OH) group on the benz[a]anthracene framework imparts unique chemical and physical properties that influence its reactivity. ontosight.ai
Photochemical transformation is a primary route for the natural removal of nitro-PAHs from the environment. nih.gov Upon absorption of light, particularly UVA radiation, these compounds can become electronically excited, leading to reactions with molecular oxygen and other chemical species. tandfonline.com This process can generate reactive oxygen species (ROS) and other reactive intermediates, which in turn can lead to the degradation of the parent compound. tandfonline.com
While specific studies on the phototransformation of this compound are limited, extensive research on its parent compound, 7-nitrobenzo[a]anthracene, provides significant insights. The irradiation of 7-nitrobenzo[a]anthracene in solution has been shown to yield 7,12-benzo[a]anthracene-quinone as a major product. nih.gov This transformation pathway is significant as the resulting quinones are often more water-soluble and can be more phototoxic than the parent PAH. nih.gov
The general mechanism for the photodegradation of many nitro-PAHs involves the formation of complex mixtures of photoproducts. nih.gov The rate and pathway of these reactions are highly dependent on the molecular structure, particularly the position and orientation of the nitro group. nih.govwho.int For instance, nitro-PAHs where the nitro group is perpendicular to the aromatic ring system tend to decay very quickly upon irradiation. who.int The reaction often proceeds through a nitrite intermediate, which can then be further oxidized. nih.gov In contrast, compounds with the nitro group parallel to the aromatic rings are comparatively more stable under light irradiation. nih.gov
The presence of other organic aerosol constituents, such as oxy-PAHs and substituted phenols, can also play a critical role. These compounds can accelerate the photodegradation of nitro-PAHs through light-induced radical chain reactions, a process known as indirect photolysis. acs.org
Table 1: Abiotic Transformation of Selected Nitro-PAHs
| Parent Compound | Transformation Process | Major Product(s) | Reference(s) |
|---|---|---|---|
| 7-Nitrobenzo[a]anthracene | Photolysis | 7,12-Benzo[a]anthracene-quinone | nih.gov |
| 9-Nitroanthracene | Photolysis | 9,10-Anthraquinone | nih.gov |
| 6-Nitrobenzo[a]pyrene | Photolysis | 1,6-, 3,6-, and 6,12-B[a]P-quinones, 6-Hydroxy-B[a]P | nih.gov |
| 1-Nitropyrene (B107360) | Photolysis | 9-Hydroxy-1-nitropyrene | nih.gov |
Environmental Persistence in Abiotic Media
The environmental persistence of this compound is a significant concern due to the potential for long-range transport and bioaccumulation. ontosight.aidiva-portal.org Persistence is determined by the compound's resistance to various degradation processes in abiotic media such as soil, sediment, and atmospheric particles.
Photodegradation is a key factor limiting the persistence of nitro-PAHs in the environment. aaqr.org However, the rate of this degradation can be highly variable. Studies have shown that some nitro-PAHs degrade very rapidly in sunlight, while others are more stable. who.intinchem.org For example, the half-lives for 1-nitropyrene and 2-nitrofluoranthene (B81861) on combustion soot particles exposed to noon sunlight were determined to be as short as 0.8 hours and 1.2 hours, respectively. acs.org
A crucial factor influencing the persistence of these compounds is their association with particulate matter. inchem.org When adsorbed to particles, such as diesel soot, nitro-PAHs may be shielded from photolysis, thereby increasing their persistence and allowing for atmospheric transport over long distances. diva-portal.orginchem.org The chemical composition of the aerosol can also affect degradation rates. acs.org
The environmental medium itself has a profound effect on persistence. The photodegradation rates of nitro-PAHs are known to differ based on the solvent or matrix. nih.gov Degradation generally follows first-order kinetics, and rates can be influenced by the polarity of the solvent and the solubility of dissolved oxygen, which participates in photo-oxidation. nih.gov
Table 2: Factors Influencing the Environmental Persistence of Nitro-PAHs
| Factor | Influence on Persistence | Description | Reference(s) |
|---|---|---|---|
| Photolysis | Decreases | Primary degradation pathway for many nitro-PAHs exposed to sunlight. | aaqr.org |
| Adsorption to Particles | Increases | Shields the compound from UV radiation, slowing photodegradation and enabling long-range transport. | inchem.org |
| Chemical Matrix | Varies | The presence of other organic compounds can either inhibit or accelerate degradation through indirect photochemical reactions. | acs.org |
| Environmental Compartment | Varies | Persistence is generally higher in soil and sediment compared to the atmosphere or water column due to reduced light exposure. | ontosight.ai |
Advanced Spectroscopic and Chromatographic Characterization
Chromatographic Separation and Isolation Techniques
Chromatography is essential for isolating 7-nitrobenzo[a]anthracen-11-ol from complex mixtures, such as environmental samples or synthetic reaction products, and for separating it from its isomers. sbq.org.br The choice of method depends on the sample matrix, required purity, and the thermal stability of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. In the context of NPAHs, GC is often coupled with selective detectors, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer, for sensitive and specific detection. who.int
For this compound, the analysis would involve volatilizing the sample in a heated injector and separating it from other components on a capillary column. However, a significant challenge with GC analysis of some NPAHs is their potential for thermal decomposition in the injector or on the column, which can complicate identification and quantification. psu.edu The mass spectrometer fragments the eluted compound into a unique pattern (mass spectrum) that serves as a molecular fingerprint. The molecular ion peak would confirm the compound's mass, while the fragmentation pattern would provide structural clues, such as the loss of the nitro and hydroxyl groups.
Table 1: Hypothetical GC-MS Parameters and Expected Data for this compound
| Parameter | Value / Description |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |
| Stationary Phase | Phenyl-methylpolysiloxane |
| Injector Temperature | 250-300 °C |
| Oven Program | Temperature gradient from ~100 °C to 320 °C |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Electron Impact Ionization) |
| Expected Molecular Ion (M+) | m/z 289 (for C18H11NO3) |
| Key Fragmentation Ions | Expected fragments corresponding to loss of -OH, -NO, and -NO2 |
High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of NPAHs, particularly for compounds that are thermally unstable or have low volatility. psu.edu It excels at separating isomers, which is critical as the biological activity of NPAHs can vary significantly based on the position of the nitro group. sci-hub.se
Reversed-phase HPLC is the most common mode used for NPAH separation, typically employing an octadecylsilyl (C18) bonded silica column. researchgate.netresearchgate.net The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often run in a gradient elution mode to effectively separate a wide range of compounds. researchgate.net The presence of the polar hydroxyl group in this compound would cause it to elute earlier than its non-hydroxylated counterpart, 7-nitrobenzo[a]anthracene, in a reversed-phase system. Specialized columns with different selectivities, such as those with pyrenylethyl (PYE) or nitrophenyl (NPE) phases, can be used to enhance separation of isomers through π-π interactions. nacalai.com
Table 2: Typical HPLC Systems for NPAH Analysis
| Component | Description |
| Column Type | Reversed-Phase (e.g., C18, PYE) |
| Stationary Phase | Octadecyl-modified silica gel |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis/Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS) |
| Internal Standard | 2-Fluoro-7-nitrofluorene has been used in some NPAH analyses. researchgate.net |
Thin-Layer Chromatography (TLC) is a valuable, cost-effective technique for the preliminary screening and fractionation of NPAHs from complex environmental extracts like diesel exhaust particulates. sbq.org.brresearchgate.net It is often used as a clean-up step before analysis by more sophisticated methods like HPLC or GC-MS. sbq.org.br
For the analysis of this compound, a sample extract would be spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber with a suitable mobile phase, such as a cyclohexane-chloroform mixture. sbq.org.br Compounds separate based on their differing affinities for the stationary and mobile phases. Due to its polar hydroxyl and nitro groups, this compound would exhibit stronger interaction with the silica gel compared to non-polar PAHs. Detection is often achieved by viewing the plate under UV light, where PAHs and their derivatives typically fluoresce or can be visualized by fluorescence quenching. sbq.org.br
Molecular Spectroscopic Analysis for Structural Elucidation
Once isolated, spectroscopic methods are employed to confirm the precise molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. Although specific NMR data for this compound are not readily found, its expected spectral characteristics can be inferred from related structures. nih.govwho.int
¹H NMR: The spectrum would show a complex pattern of signals in the aromatic region. The chemical shifts of the protons would be influenced by the electron-withdrawing effect of the nitro group and the electron-donating effect of the hydroxyl group. A distinct signal for the hydroxyl proton would also be expected, the position of which can vary depending on the solvent and concentration.
¹³C NMR: The spectrum would display 18 distinct signals, one for each carbon atom in the unique aromatic structure. The carbons directly attached to the nitro and hydroxyl groups would show characteristic chemical shifts, aiding in the confirmation of their positions on the benzo[a]anthracene skeleton.
Table 3: Predicted NMR Characteristics for this compound
| Nucleus | Predicted Chemical Shift Region (ppm) | Information Provided |
| ¹H | ~7.5 - 9.0 | Aromatic proton environments, coupling patterns reveal proton proximity. |
| ¹H | Variable | Hydroxyl proton (-OH) signal. |
| ¹³C | ~110 - 150 | Unique signals for each of the 18 aromatic carbons. |
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. edinst.com The resulting spectra provide a unique "vibrational fingerprint" that is highly specific to the compound's structure and functional groups. nih.govrsc.org
For this compound, the IR and Raman spectra would be dominated by vibrations characteristic of the nitro, hydroxyl, and aromatic functionalities.
Nitro Group (-NO2): Strong, characteristic absorption bands for asymmetric and symmetric stretching vibrations.
Hydroxyl Group (-OH): A prominent broad band for the O-H stretching vibration and a band for the C-O stretching vibration.
Aromatic System: Multiple bands corresponding to C-H stretching (above 3000 cm⁻¹) and C=C ring stretching in the fingerprint region (approx. 1400-1600 cm⁻¹).
These vibrational data are crucial for confirming the presence of the key functional groups and for distinguishing between isomers. sci-hub.se
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Hydroxyl (-OH) | O-H Stretch | ~3200 - 3600 (broad) | IR |
| Aromatic C-H | C-H Stretch | ~3000 - 3100 | IR, Raman |
| Nitro (-NO2) | Asymmetric Stretch | ~1500 - 1560 | IR |
| Aromatic C=C | Ring Stretch | ~1400 - 1600 | IR, Raman |
| Nitro (-NO2) | Symmetric Stretch | ~1330 - 1370 | IR, Raman |
| C-O Stretch | C-O Stretch | ~1200 - 1300 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions of conjugated aromatic systems like this compound. The electronic absorption spectrum of a molecule is influenced by its specific structure, including the presence of chromophores and auxochromes. For nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), the UV-Vis spectra are typically complex due to the extensive π-electron system of the benzo[a]anthracene backbone, further modified by the electronic effects of the nitro (-NO2) and hydroxyl (-OH) groups.
Table 1: Illustrative UV-Vis Spectral Data for Related Nitro-PAHs
| Compound | Wavelength (λmax, nm) | Molar Absorptivity (ε) |
| 1-Nitro-10-keto-7,8,9,10-tetrahydro-BaP | 389, 335, 320 | 1,300, 4,000, 5,400 |
| 3-Nitro-10-keto-7,8,9,10-tetrahydro-BaP | 384, 290, 280 | 11,000, 1,500, 1,500 |
| 6-Nitro-10-keto-7,8,9,10-tetrahydro-BaP | 396, 377, 366, 209, 233, 203 | 1,000, 14,000, 1,400, 1,900, 3,100, 2,400 |
Data sourced from a study on nitrobenzo[a]pyrene derivatives, intended to be illustrative of the types of electronic transitions observed in similar compounds. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation
High-resolution mass spectrometry (HRMS) is indispensable for the analysis of this compound, providing not only the accurate mass of the molecular ion but also characteristic fragmentation patterns that aid in its structural confirmation. The molecular formula of this compound is C18H11NO3. ontosight.ai
HRMS allows for the determination of the elemental composition of the parent molecule and its fragments with high precision. For related compounds like 7-nitrobenz[a]anthracene, the exact mass has been utilized for its identification in complex mixtures such as diesel particulate matter. ufz.de
The fragmentation of nitro-PAHs under mass spectrometric analysis often involves characteristic losses of the nitro group and related fragments. For example, mass spectral data for the related compound 12-methyl-7-nitrobenz[a]anthracene shows a molecular ion (M+) and fragment ions corresponding to the loss of a nitro group ([M-NO2]+) and a nitroso group ([M-NO]+). nih.gov It is highly probable that this compound would exhibit a similar fragmentation pathway, with an initial molecular ion followed by losses of NO2, NO, and potentially CO from the hydroxylated ring.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]+ | 289.0739 |
| [M-NO]+ | 259.0786 |
| [M-NO2]+ | 243.0837 |
| [M-NO2-CO]+ | 215.0888 |
These are predicted values based on the molecular formula and common fragmentation patterns of related nitro-PAHs.
Method Development and Validation for Environmental and Synthetic Samples
The accurate and reliable measurement of this compound in various sample types necessitates the development and validation of robust analytical methods. This includes optimizing sample handling and extraction, creating sensitive detection protocols, and implementing effective quantification strategies.
Optimized Sample Preparation and Extraction Protocols
The extraction of this compound from environmental matrices like airborne particulate matter, soil, or sediment, and from synthetic reaction mixtures, is a critical first step in its analysis. The choice of extraction technique depends on the sample matrix and the physicochemical properties of the analyte.
Commonly employed methods for related PAHs and their derivatives include:
Soxhlet Extraction: A classic and exhaustive technique, though it can be time-consuming and require large volumes of solvent. researchgate.net
Ultrasonic-Assisted Liquid Extraction (ULE): A faster alternative to Soxhlet, using ultrasonic waves to enhance solvent penetration into the sample matrix. researchgate.net
Microwave-Assisted Solvent Extraction (MASE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process. cabidigitallibrary.org
Solid-Phase Extraction (SPE): Often used as a clean-up step after initial solvent extraction, SPE can effectively isolate and concentrate nitro-PAHs from complex extracts. researchgate.net
The selection of solvents is crucial, with mixtures of polar and non-polar solvents often being employed to efficiently extract compounds with a range of polarities. For a hydroxylated nitro-PAH like this compound, a solvent system with moderate polarity would likely be optimal.
Development of Sensitive and Selective Detection Methods
Due to the typically low concentrations of nitro-PAHs in environmental samples, highly sensitive and selective detection methods are required. Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the most common analytical platforms.
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of semi-volatile compounds. bham.ac.uk For nitro-PAHs, GC coupled with a mass spectrometer operating in electron impact (EI) or electron capture negative ionization (ECNI) mode provides excellent sensitivity and selectivity. copernicus.org ECNI is particularly sensitive for electrophilic compounds like nitro-PAHs.
Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOFMS): This high-resolution technique offers superior mass accuracy, aiding in the confident identification of target compounds in complex matrices. nih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC is well-suited for the analysis of less volatile or thermally labile compounds. Fluorescence detection can be highly sensitive for fluorescent PAHs, while UV detection provides a more universal response. nih.gov
The development of these methods often involves the optimization of chromatographic conditions (e.g., column type, temperature program for GC, mobile phase composition for HPLC) to achieve good separation of isomers and other interfering compounds.
Quantification Strategies and Matrix Effects
Accurate quantification of this compound requires careful consideration of calibration strategies and potential matrix effects.
Internal and External Calibration: Quantification is typically performed using an external calibration curve prepared from certified reference standards. accustandard.comchiron.no The use of an internal standard, a compound with similar chemical properties added to the sample before extraction, is highly recommended to correct for variations in extraction efficiency and instrumental response. Isotopically labeled analogs of the target analyte are the ideal internal standards.
Matrix Effects: The co-extraction of other compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either signal enhancement or suppression. These matrix effects can be evaluated by comparing the response of a standard in a pure solvent to its response in a sample matrix extract. Strategies to mitigate matrix effects include the use of matrix-matched calibration standards or standard addition methods.
Given that this compound is a derivative of a known environmental contaminant, the development of such validated analytical methods is crucial for assessing its environmental fate and potential human exposure. ca.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies on Electronic Structure and Stability
No specific studies providing data on the electronic structure or stability of 7-nitrobenzo[a]anthracen-11-ol were identified.
There are no available published results of DFT calculations for the molecular orbitals (e.g., HOMO, LUMO energies) or other energetic properties of this compound. Such data would be crucial for predicting its reactivity and spectroscopic properties.
A computational analysis of the aromaticity and electronic delocalization for this compound has not been reported. These studies are vital for understanding the influence of the nitro (-NO2) and hydroxyl (-OH) groups on the electronic system of the benzo[a]anthracene core.
Modeling of Reaction Mechanisms and Pathways
Specific modeling of the reaction mechanisms and transformation pathways for this compound is not present in the current body of scientific literature. While general transformation pathways for nitro-PAHs are studied, compound-specific details are lacking.
There are no published predictions of reaction intermediates or transition states for the abiotic or biotic transformations of this compound. This information is essential for elucidating how the compound degrades or is activated into more toxic forms in the environment.
Data on the kinetic and thermodynamic parameters governing the abiotic transformations (e.g., photolysis, reaction with atmospheric oxidants) of this compound are currently unavailable.
Conformational Analysis and Intermolecular Interactions (Non-Biological)
A detailed conformational analysis of this compound, including the orientation of the nitro and hydroxyl substituents relative to the aromatic rings, has not been documented. Furthermore, studies on its non-biological intermolecular interactions, such as dimer formation or interactions with surfaces, have not been found.
Steric and Electronic Effects of Nitro and Hydroxyl Substituents
The chemical characteristics of this compound are significantly influenced by the presence of the nitro (-NO₂) and hydroxyl (-OH) groups attached to the benzo[a]anthracene framework. These substituents exert distinct steric and electronic effects that modulate the geometry, electron distribution, and reactivity of the molecule.
The nitro group at the C7 position is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This property has several consequences:
Electronic Effect : The -NO₂ group deactivates the aromatic system towards electrophilic attack by withdrawing electron density via both the inductive and resonance effects. This can influence the molecule's reactivity and interactions with biological macromolecules. ontosight.ai Molecular orbital calculations on the parent benzo[a]anthracene show that the C7 and C12 positions have the highest electron density, making them reactive sites. nih.gov The introduction of a nitro group at C7 significantly alters this electronic landscape. Studies on other nitro-PAHs show that the orientation of the nitro group relative to the aromatic ring is a critical factor influencing its electronic effects and, consequently, its biological activity. researchgate.net
Steric Effect : The size of the nitro group can cause steric hindrance, potentially forcing it to twist out of the plane of the aromatic rings. mdpi.com This twisting can disrupt π-conjugation between the nitro group and the aromatic system, which in turn affects the electronic properties. researchgate.net The degree of this steric strain depends on the interactions with adjacent hydrogen atoms on the benzo[a]anthracene core. nih.govnih.gov
The hydroxyl group at the C11 position is an electron-donating group through resonance, while being inductively withdrawing.
Electronic Effect : The -OH group can donate lone-pair electrons from the oxygen atom into the aromatic π-system, increasing the electron density of the rings and making them more susceptible to electrophilic attack. This electron-donating character can also influence the molecule's antioxidant properties and its ability to form hydrogen bonds. tandfonline.com
Steric Effect : While smaller than the nitro group, the hydroxyl group also occupies space and can influence the conformation of neighboring parts of the molecule. Its primary steric influence, however, is often related to its role as a hydrogen bond donor and acceptor, which can dictate intermolecular interactions.
Table 1: Predicted Steric and Electronic Effects of Substituents on this compound
| Substituent | Position | Electronic Effect | Steric Effect |
| Nitro (-NO₂) | C7 | Strong electron-withdrawal; deactivates the aromatic ring system. | Moderate to significant; may cause twisting of the group out of the aromatic plane, affecting conjugation. |
| Hydroxyl (-OH) | C11 | Electron-donating via resonance; activates the aromatic ring system. | Minor; primarily influences intermolecular interactions through hydrogen bonding. |
Molecular Mechanics and Dynamics Simulations for Physical Properties
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to predict the physical and thermodynamic properties of molecules by modeling their atomistic behavior over time.
Molecular Mechanics (MM) employs classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. The total potential energy is described by a force field, which is a set of parameters and equations that define bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions. For a molecule like this compound, MM could be used for:
Conformational Analysis : Identifying the most stable three-dimensional structures by minimizing the potential energy. This is particularly important for understanding the orientation of the nitro group relative to the aromatic plane.
Geometric Parameters : Estimating bond lengths, bond angles, and dihedral angles in the lowest energy conformation.
Molecular Dynamics (MD) simulations build upon MM by solving Newton's equations of motion for each atom in the system, thereby simulating the molecule's movement over a specific period. This allows for the investigation of dynamic processes and the calculation of properties that depend on temperature and time. For this compound, MD simulations could predict:
Solubility : By simulating the molecule in a solvent like water, the free energy of solvation can be calculated, providing an estimate of its solubility. researchgate.netresearchgate.netbates.edu Simulations on other PAHs have shown that factors like temperature and solvent density significantly affect solubility. researchgate.netbates.edu
Transport Properties : Diffusion coefficients can be determined, which are crucial for understanding how the molecule might move through different environments.
Intermolecular Interactions : MD can model how multiple molecules of this compound interact with each other in a condensed phase, which is fundamental to predicting properties like melting point and boiling point.
A significant challenge in applying these methods is the availability of an accurate and validated force field for this specific substituted PAH. nih.gov The development of such force fields often relies on quantum mechanical calculations to derive the necessary parameters, especially for the partial atomic charges and torsional potentials involving the nitro and hydroxyl groups.
Table 2: Physical Properties of this compound Amenable to Prediction via Molecular Simulation
| Physical Property | Relevant Simulation Method | Required Information | Notes |
| Melting Point | Molecular Dynamics (MD) | Accurate force field, simulation of solid and liquid phases. | Computationally intensive; requires simulating phase transitions. |
| Boiling Point | Molecular Dynamics (MD) | Accurate force field, simulation of liquid and gas phases. | Difficult to predict accurately for large, low-volatility molecules. |
| Aqueous Solubility | Molecular Dynamics (MD) | Accurate force field, simulation in a water box. | Calculation of solvation free energy provides a theoretical estimate. researchgate.net |
| Density | Molecular Dynamics (MD) | Accurate force field, simulation of the condensed phase. | Can be derived from the volume of the simulation box at equilibrium. |
| Diffusion Coefficient | Molecular Dynamics (MD) | Accurate force field, simulation in a specific medium. | Calculated from the mean squared displacement of the molecule over time. |
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Approaches
Cheminformatics involves the use of computational methods to analyze chemical information, often to develop predictive models that relate molecular structure to physical, chemical, or biological properties. A key tool in this field is the Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) model. tandfonline.com
A QSPR/QSAR model is a mathematical equation that correlates variation in a property (e.g., thermal stability, toxicity, solubility) with variations in molecular structure across a series of compounds. nih.govsifisheriessciences.com The structural variations are encoded by numerical values called molecular descriptors.
For this compound, a QSPR approach could be used to predict a variety of endpoints without the need for direct experimental measurement, provided a relevant model exists or could be built. The process would involve:
Dataset Collection : Assembling a set of structurally similar compounds (e.g., other substituted PAHs) with reliable experimental data for the property of interest.
Descriptor Calculation : Calculating a wide range of molecular descriptors for each compound in the dataset. These can be constitutional, topological, geometric, or quantum-chemical in nature. nih.gov
Model Development : Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that finds the best correlation between a subset of descriptors and the target property. nih.govnih.gov
Validation : Rigorously testing the model's predictive power using both internal (e.g., cross-validation) and external validation sets. nih.gov
Studies on nitroaromatic compounds and PAHs have identified several types of descriptors that are often important in QSPR/QSAR models:
Electronic Descriptors : Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges. tandfonline.comunicamp.br These are critical for modeling reactivity and phototoxicity. unicamp.br
Topological Descriptors : Indices that describe molecular branching and connectivity.
Constitutional Descriptors : Such as molecular weight and atom counts.
Thermodynamic Descriptors : Such as heats of formation, which have been used to predict thermal stability in nitroaromatics. nih.gov
While no specific QSPR model for this compound is published, models developed for classes of compounds like nitro-PAHs could be used to estimate its properties, assuming the compound falls within the model's applicability domain. tandfonline.comnih.gov
Table 3: Examples of Molecular Descriptors for QSPR/QSAR Modeling of this compound
| Descriptor Class | Example Descriptor | Property It May Predict |
| Quantum-Chemical | HOMO-LUMO Energy Gap | Phototoxicity, Reactivity tandfonline.comunicamp.br |
| Quantum-Chemical | Heat of Decomposition (-ΔH) | Thermal Stability nih.gov |
| Constitutional | Molecular Weight | Various physical properties |
| Electronic | Maximum Atom-Type Electrotopological State | Acute Toxicity nih.gov |
| Geometric | Van der Waals Surface Area | Acute Toxicity, Adsorption nih.govrsc.org |
| Topological | Connectivity Indices | Phototoxicity sifisheriessciences.com |
Environmental Occurrence, Distribution, and Abiotic Fate
Detection and Levels in Environmental Compartments
Direct quantitative measurements of 7-nitrobenzo[a]anthracen-11-ol in the environment are not widely available in published literature. However, the detection of other hydroxylated and nitrated PAHs in various environmental compartments provides a strong basis for inferring its potential presence.
Atmospheric Aerosols and Gaseous Phase
Scientific evidence points to the formation of hydroxylated nitro-PAHs in the atmosphere through the transformation of parent PAHs. Studies have confirmed the presence of various HN-PAHs in ambient air particulate extracts. For instance, research has shown that levels of hydroxylated nitro-aromatics can be significantly higher than their corresponding nitro-aromatic counterparts in winter daytime air samples, suggesting both primary emissions and secondary formation.
While specific concentrations for this compound are not documented, data for related compounds can provide an order-of-magnitude estimation. For example, in a study of an Arctic town, the total concentration of 22 nitro-PAHs was found to be in the range of 27.2 to 36.8 pg m−3, while 7 oxygenated PAHs were measured at 233.1 to 471.0 pg m−3. copernicus.org Another study in the Arctic boundary layer reported average winter concentrations for 35 nitro-PAHs at 84 ± 19 pg m−3 and 29 oxygenated PAHs at 5934 ± 1480 pg m−3. copernicus.org These findings underscore the presence of these classes of compounds in the atmosphere, often associated with particulate matter.
Table 1: Atmospheric Concentrations of Related PAH Derivatives
| Compound Class | Location | Average Concentration (pg m−3) |
| Σ22 nitro-PAHs | Arctic Town (Adventdalen) | 27.2 ± 11.1 |
| Σ22 nitro-PAHs | Arctic Town (UNIS) | 36.8 ± 6.2 |
| Σ7 Oxy-PAHs | Arctic Town (Adventdalen) | 233.1 ± 68.3 |
| Σ7 Oxy-PAHs | Arctic Town (UNIS) | 471.0 ± 150.8 |
| Σ35 nitro-PAHs | Arctic Boundary Layer (Winter) | 84 ± 19 |
| Σ29 oxy-PAHs | Arctic Boundary Layer (Winter) | 5934 ± 1480 |
Data sourced from related studies on PAH derivatives and may not be directly representative of this compound levels.
Hydrospheric Matrices (Water Bodies, Sediments)
The presence of this compound in water bodies and sediments is plausible due to atmospheric deposition. The parent compound, benzo[a]anthracene, exhibits very low solubility in water and a strong tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca Consequently, any atmospherically formed this compound that deposits into water bodies would likely partition to suspended particles and eventually accumulate in sediments.
A study screening for hydroxylated and nitrated PAHs in a lake in Hebei, China, detected three types of hydroxylated PAHs, with a maximum concentration reaching 286.54 ng∙L−1 for 1-hydroxynaphthalene, although the average concentration was much lower at around 2.5 ng∙L−1. mdpi.comresearchgate.net This indicates that hydroxylated PAHs can be present in surface waters, likely with uneven distribution.
Pedospheric Matrices (Soils)
Soil is expected to be a significant sink for this compound. Atmospheric deposition is the primary pathway for the introduction of PAHs and their derivatives to terrestrial environments. Benzo[a]anthracene is known to adsorb strongly to soil particles, and it is anticipated that its hydroxylated and nitrated derivative would exhibit similar behavior. tpsgc-pwgsc.gc.ca Once in the soil, these compounds are expected to be persistent due to their low volatility and slow degradation rates.
Source Attribution and Emission Characterization (Environmental Context)
As a secondary pollutant, the sources of this compound are intrinsically linked to the sources of its precursor, benzo[a]anthracene, and the atmospheric conditions that facilitate its transformation.
Contribution from Diverse Combustion Sources
Benzo[a]anthracene is a product of incomplete combustion of organic materials. wikipedia.org Its primary anthropogenic sources are widespread and include:
Fossil Fuel Combustion: Emissions from coal-fired power plants and industrial boilers are significant contributors. acs.org
Industrial Processes: Activities such as coal tar production and application, coke manufacturing, aluminum smelting, and the use of creosote (B1164894) for wood preservation release benzo[a]anthracene into the environment. tpsgc-pwgsc.gc.ca
Biomass Burning: Forest fires and residential wood burning are also notable sources. tpsgc-pwgsc.gc.ca
Waste Incineration: The combustion of municipal and industrial waste can emit a complex mixture of PAHs, including benzo[a]anthracene.
The atmospheric transformation of benzo[a]anthracene from these sources via reaction with hydroxyl radicals and subsequent nitration is the likely formation pathway for this compound. regenesis.com
Vehicular Emissions and Atmospheric Transport
Vehicular exhaust is a major source of PAHs in urban environments. Both gasoline and diesel engines emit benzo[a]anthracene. regenesis.com Although one study did not detect 7-nitrobenzo[a]anthracene in the exhaust of a light-duty diesel vehicle, the parent compound is a known component of vehicular emissions. Once emitted, these PAHs can undergo long-range atmospheric transport, contributing to contamination in remote areas. The presence of hydroxylated and nitrated PAHs in the Arctic is a testament to this phenomenon. copernicus.orgcopernicus.org The atmospheric reactions that form this compound can occur during this transport, making vehicular emissions a significant indirect source.
Environmental Transport and Partitioning Behavior
Detailed analysis of the environmental transport and partitioning of this compound is hampered by the absence of key physicochemical data.
Atmospheric Transport and Long-Range Deposition
Information regarding the potential for atmospheric transport and long-range deposition of this compound is currently unavailable. To assess this, data on its vapor pressure and Henry's Law constant would be necessary. These parameters determine the compound's tendency to partition between the gaseous and particulate phases in the atmosphere, a critical factor in its potential for long-range transport. Studies on other NPAHs and OH-PAHs indicate that these compounds can be associated with particulate matter and undergo atmospheric transport, but specific data for this compound is lacking. gdut.edu.cn
Sorption and Desorption Dynamics in Soil and Sediments
The behavior of this compound in soil and sediments, specifically its sorption and desorption dynamics, cannot be accurately described without its soil organic carbon-water (B12546825) partition coefficient (Koc). This value is essential for predicting the compound's mobility in terrestrial and aquatic environments. While it is known that the polar functional groups of NPAHs and OPAHs can lead to different sorption mechanisms compared to their parent PAHs, no specific Koc value for this compound has been reported. mdpi.com
Abiotic Bioaccumulation Potential (e.g., Octanol-Water Partition Coefficient)
The potential for abiotic bioaccumulation of this compound is typically estimated using the octanol-water partition coefficient (Kow). A high Kow value suggests a greater tendency for a chemical to accumulate in the fatty tissues of organisms. Despite extensive searches, a scientifically validated experimental or predicted Kow value for this compound could not be located. While some NPAHs and OH-PAHs are known to bioaccumulate, the lack of a specific Kow for this compound prevents a quantitative assessment of this potential. mdpi.com
Due to the absence of the necessary data, the creation of informative data tables as requested is not possible at this time. Further research, including experimental determination or computational modeling of the physicochemical properties of this compound, is required to accurately characterize its environmental occurrence, distribution, and abiotic fate.
Future Research Trajectories in the Academic Study of 7 Nitrobenzo a Anthracen 11 Ol
Innovation in Green Chemistry Synthesis and Sustainable Production
The historical synthesis of nitro-PAHs, including compounds related to 7-nitrobenzo[a]anthracen-11-ol, often involves harsh reagents and generates hazardous waste. The future of synthesizing this compound for research and analytical standards lies in the adoption of green chemistry principles to minimize environmental impact.
Key research areas will include:
Catalyst Development: A primary focus will be on creating highly selective and recyclable catalysts for the nitration of benzo[a]anthracene precursors. Research into solid acid catalysts, zeolites, and metal-organic frameworks could yield reusable catalysts that reduce waste compared to traditional nitrating agents like nitric acid and sulfuric acid mixtures.
Alternative Solvents: The field is moving away from volatile and toxic organic solvents. Future syntheses will likely explore benign solvent systems such as supercritical fluids (e.g., CO2), ionic liquids, or deep eutectic solvents. rsc.org These solvents can enhance reaction rates and simplify product separation, contributing to a more sustainable process.
Photocatalytic and Electrochemical Methods: Light-induced and electrochemical syntheses represent promising frontiers. These methods can offer high selectivity under mild conditions, often using ambient temperature and pressure, thereby reducing energy consumption. Research will aim to design specific photocatalysts or electrochemical cells for the regioselective nitration and hydroxylation of the benzo[a]anthracene skeleton.
Atom Economy: Future synthetic routes will be designed to maximize the incorporation of reactant atoms into the final product, a core principle of atom economy. This involves exploring novel reaction pathways that avoid the use of stoichiometric reagents in favor of catalytic processes. rsc.org
Table 1: Future Directions in Green Synthesis
| Research Area | Objective | Potential Methodologies | Expected Outcome |
| Catalysis | Develop reusable and selective catalysts. | Solid acid catalysts, zeolites, supported nanoparticles. | Reduced waste, higher yields, and improved process safety. |
| Solvent Systems | Replace hazardous solvents with green alternatives. | Supercritical CO2, ionic liquids, deep eutectic solvents. | Minimized environmental pollution and simplified purification. rsc.org |
| Energy Sources | Reduce energy consumption and improve reaction control. | Photocatalysis, electrosynthesis, microwave-assisted synthesis. | Milder reaction conditions and enhanced selectivity. |
| Reaction Design | Maximize atom efficiency. | Catalytic nitration, one-pot synthesis. | Minimized by-product formation and resource conservation. |
Detailed Elucidation of Complex Abiotic Environmental Transformation Networks
Understanding the environmental fate of this compound is critical to assessing its risk. This compound can undergo various abiotic transformations in the atmosphere, water, and soil. Future research must move beyond generalized pathways for nitro-PAHs to delineate the specific and complex reaction networks of this individual compound.
Photodegradation Pathways: The photochemical transformation of nitro-PAHs is a primary degradation route. nih.gov Future studies should focus on the direct photolysis of this compound under simulated solar radiation, identifying the resulting transformation products. It is known that the position of the nitro group significantly influences photochemical reaction rates. nih.gov For the related compound, 7-nitrobenz[a]anthracene, irradiation can yield the corresponding 7,12-quinone. nih.gov Research is needed to determine if the hydroxyl group at the 11-position alters this pathway.
Reactions with Atmospheric Oxidants: In the atmosphere, this compound can react with oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). researchgate.net Laboratory-based kinetic studies are required to determine the rate constants for these reactions. This data is essential for building accurate atmospheric transport and fate models.
Hydrolysis and Sediment Interactions: In aquatic systems, the potential for hydrolysis and interactions with sediment organic matter will dictate the compound's persistence and bioavailability. ajsonline.org Future research should investigate hydrolysis rates at different pH values and temperatures. Furthermore, sorption-desorption studies using various types of soil and sediment will clarify its mobility and sequestration potential in the environment. envipath.org The presence of both nitro and hydroxyl functional groups may lead to complex sorption behaviors compared to the parent PAHs. nih.gov
Table 2: Research Goals for Abiotic Transformation
| Environmental Compartment | Transformation Process | Key Research Questions | Analytical Approach |
| Atmosphere | Photodegradation | What are the primary photoproducts and quantum yields? | High-Resolution Mass Spectrometry, NMR Spectroscopy. |
| Atmosphere | Oxidation | What are the reaction rates with •OH, NO3•, and O3? researchgate.net | Smog chamber experiments, laser flash photolysis. |
| Aquatic Systems | Hydrolysis | Is the compound susceptible to hydrolysis under environmental pH conditions? | Long-term incubation studies with HPLC-UV/MS analysis. |
| Soil/Sediment | Sorption/Desorption | How strongly does it bind to different environmental matrices? | Batch equilibrium studies, column experiments. |
Development of Next-Generation Analytical Methodologies for Trace Analysis
A significant challenge in studying nitro-PAHs is their infinitesimally low concentrations in environmental samples, often orders of magnitude lower than their parent PAHs. aaqr.orgproquest.com Developing more sensitive and selective analytical methods is paramount for accurate exposure and risk assessment of this compound.
Future research in this area will likely focus on:
Advanced Sample Preparation: Innovations in sample extraction and cleanup are needed to isolate trace amounts of this compound from complex matrices like air particulate matter, soil, and water. Techniques such as solid-phase microextraction (SPME) and miniaturized extraction methods can reduce solvent use and improve analyte enrichment. rsc.org
High-Resolution Mass Spectrometry (HRMS): The coupling of gas or liquid chromatography with HRMS instruments (e.g., Orbitrap, TOF-MS) will be crucial. HRMS provides the high mass accuracy and resolution needed to distinguish this compound from isobaric interferences, which are common in environmental samples.
Multi-dimensional Chromatography: The complexity of environmental samples often necessitates enhanced chromatographic separation. Two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC) can provide the peak capacity required to resolve specific isomers from a complex mixture of organic contaminants.
Isomer-Specific Standards: A major limitation is the lack of certified analytical standards for many nitro-PAH derivatives, including this compound. Future efforts must include the synthesis and certification of these standards to enable accurate quantification in environmental and toxicological studies.
Table 3: Innovations in Analytical Methodologies
| Technique | Focus Area | Advantage for this compound Analysis |
| Sample Preparation | Miniaturized Extraction | Reduced solvent consumption, higher analyte pre-concentration. rsc.org |
| Chromatography | Two-Dimensional GC/LC | Enhanced separation power for resolving isomers in complex samples. |
| Detection | High-Resolution Mass Spectrometry (HRMS) | Unambiguous identification and quantification at trace levels. |
| Quantification | Certified Reference Materials | Enables accurate and reliable measurement across different laboratories. |
Advanced Computational Modeling for Predictive Environmental Chemistry
Computational chemistry offers a cost-effective and powerful tool to predict the properties, behavior, and fate of compounds like this compound, guiding experimental research and risk assessment. mdpi.comsciprofiles.com
Future computational research should prioritize:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing specific QSAR models for hydroxylated nitro-PAHs is a key objective. These models can predict properties like toxicity, bioavailability, and degradation rates based on molecular descriptors. acs.orgnih.gov Existing QSARs for nitroaromatics can be expanded and refined to include the structural features of this compound. mdpi.com
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms and predict the thermodynamic and kinetic parameters of the abiotic transformations discussed in section 7.2. For instance, DFT can help identify the most likely sites for radical attack or predict the absorption spectra, which is crucial for understanding photodegradation.
Molecular Dynamics Simulations: These simulations can provide insights into the interactions of this compound with environmental phases, such as its partitioning into soil organic matter or its behavior at air-water interfaces. This can help explain its environmental distribution and bioavailability. ajsonline.org
Integrated Fate and Transport Models: The data generated from experimental and computational studies can be integrated into large-scale environmental models. These models can simulate the transport and fate of this compound on a regional or global scale, helping to identify potential areas of accumulation and exposure.
Table 4: Computational Modeling Approaches
| Modeling Technique | Application for this compound | Predicted Outputs |
| QSAR | Predicting toxicity and environmental properties. | Mutagenicity, carcinogenicity, soil sorption coefficient (Koc). nih.gov |
| DFT | Elucidating reaction pathways and electronic properties. | Reaction energies, activation barriers, UV-Vis spectra. |
| Molecular Dynamics | Simulating interactions with environmental media. | Partition coefficients, binding energies with soil components. |
| Fate Modeling | Simulating environmental distribution. | Atmospheric lifetime, persistence in soil and water. |
Q & A
Q. What safety protocols and laboratory controls are critical when handling 7-nitrobenzo[a]anthracen-11-ol?
- Methodological Answer : Due to structural similarities with carcinogenic benzanthracene derivatives (e.g., 7,12-dimethylbenz[a]anthracene), implement the following:
- Engineering controls : Use Class I, Type B biological safety hoods for mixing or handling to minimize aerosol exposure .
- PPE : Wear nitrile gloves, lab coats, and eye protection compliant with OSHA 29 CFR 1910.132 .
- Spill management : Avoid dry sweeping; use HEPA-filtered vacuums or wet methods for cleanup .
- Storage : Secure in labeled, airtight containers in a ventilated, locked cabinet .
Q. Which analytical techniques are validated for characterizing this compound?
- Methodological Answer : Prioritize hyphenated techniques to resolve structural ambiguities:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use methyl silicone columns (e.g., NIST-standardized methods) to separate nitro-PAH derivatives and confirm molecular weight .
- High-Resolution LC-MS : Quantify trace impurities using C18 reverse-phase columns and isotopic dilution for accuracy .
- FT-IR Spectroscopy : Identify hydroxyl and nitro functional groups via characteristic peaks (e.g., ~1250 cm⁻¹ for C-NO₂) .
Advanced Research Questions
Q. How can researchers reconcile contradictory mutagenicity data reported for nitrobenzanthracene derivatives?
- Methodological Answer : Contradictions often arise from variations in metabolic activation systems or impurity profiles. Address this by:
- Standardizing assays : Use S9 liver homogenates from multiple species (e.g., rat, human) in Ames tests to compare metabolic pathways .
- Cross-validation : Pair bacterial mutagenicity data with mammalian cell assays (e.g., micronucleus tests) to confirm genotoxic mechanisms .
- Impurity profiling : Quantify by-products (e.g., 6-nitroanthranilic acid) via HPLC-DAD to assess their contribution to toxicity .
Q. What synthetic strategies minimize by-product formation during this compound preparation?
- Methodological Answer : Optimize reaction conditions to suppress competing pathways:
- Nitration selectivity : Use acetic anhydride as a solvent to direct nitration to the 7-position, reducing isomer formation .
- Purification : Employ silica gel chromatography with hexane:ethyl acetate (4:1) gradients to isolate the target compound from 9-nitroanthracene derivatives .
- Real-time monitoring : Track reaction progress via inline UV-Vis spectroscopy (λ = 340 nm) to terminate at maximal yield .
Q. How to design ecotoxicological studies for this compound given limited persistence data?
- Methodological Answer : Leverage structural analogs (e.g., 3-hydroxybenzo[a]anthracene) to infer environmental behavior:
- Soil mobility assays : Perform column chromatography with humic acid-coated silica to simulate adsorption/desorption kinetics .
- Photodegradation studies : Exclude solutions to UV light (254 nm) and quantify degradation products via LC-MS/MS .
- Microbial degradation : Use OECD 301B ready biodegradability tests with activated sludge inoculum to assess aerobic persistence .
Data Analysis and Reporting Guidelines
- For conflicting chromatographic results : Normalize retention indices (RI) against NIST-certified alkane standards to ensure cross-study comparability .
- Ecological risk reporting : Clearly state data gaps (e.g., bioaccumulation potential) and justify extrapolations from analog compounds in the "Limitations" section of manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
